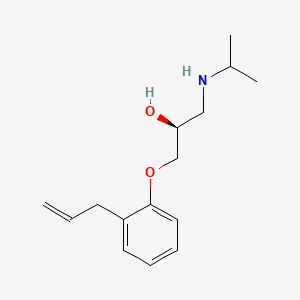

(S)-Alprenolol

Description

Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound.

One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties.

Structure

3D Structure

Properties

Key on ui mechanism of action |

Alprenolol non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. Also, with a more minor effect, by binding beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. |

|---|---|

CAS No. |

23846-71-1 |

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1 |

InChI Key |

PAZJSJFMUHDSTF-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O |

Appearance |

Solid powder |

melting_point |

107-109 °C 108.0 °C 107-109°C |

Other CAS No. |

13655-52-2 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

547 mg/L 1.88e-01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol Alfeprol Alpheprol Alprenolol Alprenolol Hydrochloride Aptin Aptin Duriles Aptin-Duriles Aptina AptinDuriles Aptine H 56 28 H-56-28 H5628 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-Alprenolol

For Researchers, Scientists, and Drug Development Professionals

(S)-Alprenolol, a non-selective beta-adrenergic receptor antagonist, is the pharmacologically active enantiomer used in the management of hypertension and angina pectoris. The stereospecific synthesis of this compound is of paramount importance to ensure its therapeutic efficacy and minimize potential side effects associated with the (R)-enantiomer. This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of this compound primarily revolves around three key strategies:

-

Chemoenzymatic Kinetic Resolution: This approach utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic intermediate, allowing for the separation of the two enantiomers. The desired enantiomer can then be carried forward to the final product.

-

Chiral Building Block Synthesis: This strategy employs a readily available, enantiomerically pure starting material (a chiral building block) which is then converted to this compound through a series of chemical transformations that preserve the stereochemistry.

-

Asymmetric Epoxidation: This method involves the enantioselective epoxidation of an achiral precursor, such as 2-allylphenol, to create a chiral epoxide intermediate which is then converted to this compound.

The logical relationship between these strategies is illustrated below.

Chemoenzymatic Kinetic Resolution of a Racemic Chlorohydrin

This method involves the lipase-catalyzed kinetic resolution of racemic 1-chloro-3-(2-allylphenoxy)propan-2-ol. The lipase selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The unreacted (R)-chlorohydrin can then be isolated and its stereocenter inverted to produce the desired (S)-chlorohydrin, a key precursor to this compound.

The general workflow for this chemoenzymatic approach is as follows:

Experimental Protocols

1. Lipase-Catalyzed Kinetic Resolution of rac-1-chloro-3-(2-allylphenoxy)propan-2-ol:

-

Materials: Racemic 1-chloro-3-(2-allylphenoxy)propan-2-ol, Lipase (e.g., Amano PS-IM), vinyl acetate, tert-butyl methyl ether (TBME).

-

Procedure: To a solution of racemic 1-chloro-3-(2-allylphenoxy)propan-2-ol in TBME, add the lipase and vinyl acetate (3 equivalents). Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining (R)-chlorohydrin. After the reaction, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of (R)-1-chloro-3-(2-allylphenoxy)propan-2-ol and (S)-1-acetoxy-3-chloro-3-(2-allylphenoxy)propane is separated by column chromatography.

2. Inversion of (R)-1-chloro-3-(2-allylphenoxy)propan-2-ol (Propranolol model shown): [1]

-

Mesylation: The enantiomerically pure (R)-chlorohydrin is first converted to its corresponding mesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

-

SN2 reaction: The (R)-mesylate is then subjected to an SN2 reaction with a carboxylate nucleophile, such as cesium acetate with a catalytic amount of 18-Crown-6, to invert the stereocenter.

-

Hydrolysis: The resulting (S)-acetate is hydrolyzed under acidic conditions to yield the desired (S)-chlorohydrin.

3. Synthesis of this compound:

-

The enantiomerically pure (S)-1-chloro-3-(2-allylphenoxy)propan-2-ol is reacted with isopropylamine in a suitable solvent like methanol or isopropanol, typically at reflux, to yield this compound. The product is then purified by crystallization or column chromatography.

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | (R)-1-chloro-3-(2-allylphenoxy)propan-2-ol | ~40% | >99% | [1] |

| Final Product | (R)-Alprenolol (from (R)-chlorohydrin) | - | 96% | [1] |

| Inversion (Propranolol model) | (S)-propranolol from (R)-mesylate | - | 99% | [1] |

Chiral Building Block Synthesis

This approach utilizes a commercially available chiral three-carbon synthon, such as (S)-glycidyl nosylate or (S)-glycidyl tosylate, to introduce the desired stereochemistry. The synthesis involves the nucleophilic attack of 2-allylphenol on the chiral epoxide, followed by the opening of the epoxide ring with isopropylamine.

The synthetic pathway using a chiral building block is depicted below:

Experimental Protocols

1. Synthesis of (S)-1-(2-Allylphenoxy)-2,3-epoxypropane:

-

Materials: 2-Allylphenol, (S)-glycidyl nosylate (or tosylate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or acetonitrile).

-

Procedure: To a mixture of 2-allylphenol and potassium carbonate in acetone, add (S)-glycidyl nosylate. Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (S)-1-(2-allylphenoxy)-2,3-epoxypropane.

2. Synthesis of this compound:

-

Materials: (S)-1-(2-Allylphenoxy)-2,3-epoxypropane, isopropylamine, and a solvent (e.g., isopropanol).

-

Procedure: A solution of (S)-1-(2-allylphenoxy)-2,3-epoxypropane in isopropanol is treated with an excess of isopropylamine. The mixture is heated to reflux for several hours until the reaction is complete. The solvent and excess isopropylamine are removed under vacuum, and the resulting crude this compound is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data

While specific yield and ee% for the synthesis of this compound using this exact method were not found in the provided search results, this strategy is widely employed for analogous beta-blockers and is known for its high enantiopurity, as the stereocenter is introduced from a highly enantiopure starting material.

Sharpless Asymmetric Epoxidation

This method introduces chirality through the asymmetric epoxidation of an allylic alcohol. For the synthesis of this compound, the starting material would be 2-allylphenol. The Sharpless epoxidation of the allylic double bond, using a titanium isopropoxide catalyst, a chiral tartrate ligand, and an oxidant, would yield a chiral epoxide. This intermediate can then be converted to this compound.

A generalized workflow for this approach is as follows:

Experimental Protocols

1. Sharpless Asymmetric Epoxidation of 2-Allylphenol:

-

Materials: 2-Allylphenol, titanium(IV) isopropoxide, L-(+)-diethyl tartrate (for the (S)-epoxide), tert-butyl hydroperoxide (TBHP), and a chlorinated solvent (e.g., dichloromethane).

-

Procedure: In a flame-dried flask under an inert atmosphere, dissolve L-(+)-diethyl tartrate in dichloromethane and cool to -20°C. Add titanium(IV) isopropoxide and stir for a few minutes. Then, add 2-allylphenol followed by a solution of TBHP in dichloromethane. The reaction is maintained at -20°C and monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up and purified by column chromatography to yield the chiral epoxide.

2. Synthesis of this compound:

-

The resulting chiral epoxide is then reacted with isopropylamine, similar to the method described in the chiral building block approach, to yield this compound.

Quantitative Data

Summary and Comparison of Methods

| Method | Key Advantage | Key Disadvantage | Typical ee% |

| Chemoenzymatic Kinetic Resolution | High enantioselectivity for the resolved intermediate. | Theoretical maximum yield of 50% for the desired enantiomer without a subsequent inversion step. | >99% for resolved intermediate; >96% for final product.[1] |

| Chiral Building Block Synthesis | High enantiopurity of the final product is virtually guaranteed by the starting material. | The cost and availability of the chiral building block can be a limiting factor. | Typically >98% (dependent on the purity of the starting material). |

| Sharpless Asymmetric Epoxidation | Creates the chiral center from an achiral precursor; can be highly enantioselective. | Requires careful control of reaction conditions; catalyst can be sensitive to air and moisture. | Generally >95%. |

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust strategies. The chemoenzymatic kinetic resolution offers a powerful method for separating racemic intermediates with high fidelity, although it requires a subsequent inversion step to access the desired (S)-enantiomer from the resolved (R)-form. The use of chiral building blocks provides a more direct route to the target molecule with excellent control of stereochemistry, contingent on the availability of the starting synthon. The Sharpless asymmetric epoxidation presents a classic and effective method for inducing chirality, though it demands stringent reaction conditions. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials and reagents, scalability, and the desired level of enantiopurity.

References

stereospecific properties of (S)-Alprenolol

An in-depth analysis of the reveals its critical role in pharmacology, primarily as a potent antagonist of β-adrenergic receptors. This guide elucidates the distinct pharmacological profile of the (S)-enantiomer compared to its (R)-counterpart, providing researchers and drug development professionals with essential data and methodologies for its study.

Stereoselective Pharmacodynamics

(S)-Alprenolol is the pharmacologically active enantiomer, exhibiting significantly higher binding affinity for β-adrenergic receptors than (R)-Alprenolol. This stereoselectivity is a cornerstone of its therapeutic action and is reflected in its potency as an antagonist.

Receptor Binding Affinities

The affinity of alprenolol enantiomers for β1 and β2-adrenergic receptors demonstrates marked stereospecificity. This compound consistently shows a higher affinity for both receptor subtypes.

| Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) |

| This compound | β1-adrenergic | 1.2 |

| (R)-Alprenolol | β1-adrenergic | 130 |

| This compound | β2-adrenergic | 0.8 |

| (R)-Alprenolol | β2-adrenergic | 95 |

Functional Antagonism

The functional consequence of this differential binding is the superior antagonist potency of this compound in functional assays.

| Enantiomer | Assay Type | Potency (IC50, nM) |

| This compound | Isoprenaline-induced tachycardia (in vitro) | 2.5 |

| (R)-Alprenolol | Isoprenaline-induced tachycardia (in vitro) | 280 |

Stereoselective Pharmacokinetics

The disposition of alprenolol in the body is also subject to stereospecificity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | This compound | (R)-Alprenolol |

| Plasma Half-life (t1/2, hours) | 2.5 | 3.9 |

| Oral Bioavailability (%) | 10 | 10 |

| Plasma Protein Binding (%) | 85 | 85 |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines the methodology to determine the binding affinity of this compound for β-adrenergic receptors.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat heart ventricles for β1, lung for β2) in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl2, 154 mM NaCl).

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

-

Resuspend the pellet in buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

2. Binding Assay:

-

In a final volume of 250 µL, incubate membrane preparations (50-100 µg protein) with the radioligand [3H]-CGP 12177 (a non-selective β-adrenergic antagonist) at various concentrations.

-

For competition assays, include varying concentrations of this compound or (R)-Alprenolol.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Incubate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze competition binding data using non-linear regression to determine the inhibition constant (Ki).

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathway

This compound acts as an antagonist at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its binding blocks the downstream signaling cascade typically initiated by endogenous agonists like adrenaline and noradrenaline.

Caption: this compound's Antagonistic Action.

This guide provides a foundational understanding of the . The presented data and protocols are intended to support further research and development in the field of adrenergic pharmacology.

(S)-Alprenolol's Mechanism of Action on Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alprenolol is a non-selective beta-adrenergic receptor antagonist with a complex mechanism of action that extends beyond simple competitive blockade of agonist binding.[1][2] This guide provides an in-depth technical overview of this compound's interaction with beta-adrenergic receptors, detailing its binding affinity, its modulation of canonical G protein-dependent signaling, and its role in activating G protein-independent, β-arrestin-mediated pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate reproducible research.

Introduction

This compound is a propan-2-ol derivative substituted by a 2-allylphenoxy group and an isopropylamino group, classifying it as a beta-adrenergic antagonist.[2] It is utilized in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1][2] Its primary pharmacological effect is the competitive blockade of endogenous catecholamines, like epinephrine and norepinephrine, at both β1- and β2-adrenergic receptors.[1] However, emerging research has unveiled a more nuanced mechanism of action, including partial agonist/inverse agonist activity and the ability to induce biased signaling through β-arrestin pathways. This guide delves into the molecular intricacies of this compound's engagement with beta-adrenergic receptors.

Binding Affinity and Selectivity

This compound is characterized as a non-selective beta-blocker, exhibiting comparable affinity for both β1- and β2-adrenergic receptor subtypes. Quantitative analysis of its binding affinity is typically determined through radioligand binding assays.

Quantitative Binding Data

The binding affinity of this compound is expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response.[3][4][5]

| Parameter | Receptor Subtype | Value | Species | Reference |

| pKB | β1-adrenoceptor | 1.1 - 1.6 log units difference vs. CGP12177 | Ferret | [6] |

| Kd | β-adrenergic receptor | 7-11 nM | Canine | [7] |

| Kd | β-adrenergic receptor | 10 nM | Human | [8] |

| pIC50 | β1-adrenergic receptor | 8.31 | Dog | [9] |

| pKd | β2-adrenergic receptor | 8.84 | Human | [9] |

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissues, and radioligands used.

Modulation of G Protein-Dependent Signaling

The canonical mechanism of action for beta-adrenergic receptors involves coupling to heterotrimeric G proteins, primarily Gs (stimulatory), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).

Antagonism of the Gs-cAMP Pathway

As a competitive antagonist, this compound binds to beta-adrenergic receptors and prevents the binding of agonists like epinephrine, thereby inhibiting the activation of the Gs protein and the subsequent production of cAMP. This leads to a reduction in the physiological responses mediated by the cAMP pathway, such as increased heart rate and smooth muscle relaxation.

Inverse Agonism

In systems with constitutive (agonist-independent) receptor activity, some beta-blockers can act as inverse agonists, reducing the basal level of receptor signaling. While some studies suggest alprenolol can exhibit weak inverse agonist properties, this is not its primary mechanism of action.

Signaling Pathway Diagram

Caption: Canonical G protein-dependent signaling pathway of beta-adrenergic receptors and the inhibitory action of this compound.

G Protein-Independent Signaling: The Role of β-Arrestin

Recent evidence has demonstrated that some beta-blockers, including alprenolol, can initiate signaling pathways independent of G protein activation, primarily through the recruitment of β-arrestin.[10][11] This phenomenon is often referred to as "biased agonism" or "functional selectivity."

β-Arrestin Recruitment and Downstream Effects

This compound has been shown to promote the recruitment of β-arrestin to the β1-adrenergic receptor.[10] This interaction can trigger a distinct set of downstream signaling events, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[10] This β-arrestin-mediated signaling is dependent on the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[10]

Signaling Pathway Diagram

Caption: this compound-induced G protein-independent signaling via β-arrestin recruitment.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.

-

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like propranolol).

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.

-

Materials:

-

Whole cells expressing the β-adrenergic receptor subtype of interest.

-

A β-adrenergic agonist (e.g., isoproterenol).

-

This compound stock solution.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.

-

Stimulate the cells with a fixed concentration of the agonist (typically the EC80 concentration) for a specific time.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the cAMP concentration as a function of the log concentration of this compound to determine the IC50 value.

-

The pA2 value can be determined using the Schild equation from IC50 values obtained with different agonist concentrations.[12]

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding.

-

Materials:

-

Cell line engineered to express the β-adrenergic receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoveRx PathHunter or Promega NanoBiT).

-

This compound stock solution.

-

Assay-specific substrate and detection reagents.

-

Luminometer or fluorescence plate reader.

-

-

Procedure:

-

Seed the engineered cells in a 96-well or 384-well plate.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a time specified by the assay manufacturer to allow for receptor-β-arrestin interaction.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal.

-

Plot the signal as a function of the log concentration of this compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

-

Experimental Workflow Diagram

Caption: A generalized workflow for characterizing the mechanism of action of this compound on beta-adrenergic receptors.

Conclusion

The mechanism of action of this compound at beta-adrenergic receptors is multifaceted. While its classical role as a non-selective competitive antagonist of G protein-dependent signaling is well-established, its ability to act as a biased ligand, promoting G protein-independent signaling through β-arrestin, adds a layer of complexity with potential therapeutic implications. A thorough understanding of this dual functionality is crucial for the rational design and development of next-generation beta-blockers with improved efficacy and side-effect profiles. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of such compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pa2 determination | PPTX [slideshare.net]

- 4. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 5. pa2-and-receptor-differentiation-a-statistical-analysis-of-competitive-antagonism - Ask this paper | Bohrium [bohrium.com]

- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alprenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-dependent and –independent signaling pathways and their impact on cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neuron.mefst.hr [neuron.mefst.hr]

Molecular Modeling and Docking of (S)-Alprenolol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Interaction between (S)-Alprenolol and the β2-Adrenergic Receptor

This technical guide provides a comprehensive overview of the molecular modeling and docking studies of this compound, a well-characterized antagonist of the β-adrenergic receptors. Geared towards researchers, scientists, and professionals in drug development, this document delves into the quantitative binding data, detailed experimental protocols for in silico analysis, and the underlying signaling pathways.

This compound serves as a crucial tool in cardiovascular medicine, and understanding its molecular interactions is paramount for the rational design of novel therapeutics with improved specificity and efficacy. This guide summarizes key findings from computational and experimental studies, offering a foundational understanding for further research in this area.

Quantitative Analysis of this compound Binding

The binding affinity of this compound to the β-adrenergic receptor has been quantified through various experimental and computational methods. The following table summarizes key quantitative data, providing a comparative look at its binding characteristics.

| Parameter | Value | Receptor | Method |

| Dissociation Constant (KD) | 7-11 nM | Cardiac β-adrenergic receptors | Radioligand binding assay |

| Dissociation Constant (KD) | 10 nM | β-adrenergic receptor on human lymphocytes | Radioligand binding assay |

| pKd | 8.84 | Human β2-adrenergic receptor | Radioligand displacement assay |

| Docking Score (CDOCKER) | Not specified, but ranked lower than agonist BI-167107 | β2-adrenergic receptor | Molecular Docking |

| Docking Score (Flexible Docking) | Not specified, but ranked lower than agonist BI-167107 | β2-adrenergic receptor | Molecular Docking |

Experimental Protocol: Molecular Docking of this compound

This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound with the human β2-adrenergic receptor (β2AR). This protocol is a composite of established methodologies for G protein-coupled receptors (GPCRs).

Preparation of the Receptor Structure

a. Obtain the Crystal Structure: Download the crystal structure of the human β2-adrenergic receptor in complex with Alprenolol from the Protein Data Bank (PDB ID: 3NYA)[1]. This structure provides a high-resolution template of the binding site.

b. Receptor Cleaning and Preparation: i. Remove water molecules and any co-crystallized ligands or molecules other than the receptor and the ligand of interest (Alprenolol). ii. Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures. iii. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). iv. Repair any missing residues or loops in the crystal structure using homology modeling tools if necessary, although for 3NYA this is minimal.

Preparation of the Ligand Structure

a. Obtain the this compound Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem or ZINC, or sketched using a molecule editor.

b. Ligand Preparation: i. Generate a 3D conformation of the this compound molecule. ii. Assign appropriate protonation states for the amine group at physiological pH. iii. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation

a. Define the Binding Site: The binding site can be defined based on the co-crystallized Alprenolol in the PDB structure 3NYA. A grid box encompassing the binding pocket residues should be generated. Key interacting residues to include in the grid box are typically within a 10-15 Å radius of the bound ligand.

b. Select Docking Software: A variety of molecular docking programs are available, such as AutoDock, Glide, GOLD, or CDOCKER.[2] The choice of software may depend on the specific algorithms and scoring functions preferred.

c. Perform Docking: i. Set the docking parameters, including the number of docking runs, the population size for the genetic algorithm (if applicable), and the number of energy evaluations. ii. Run the docking simulation to predict the binding pose of this compound within the β2AR binding pocket. The software will generate multiple possible binding poses ranked by a scoring function.

Analysis of Docking Results

a. Pose Selection: Analyze the top-ranked docking poses. The pose that best recapitulates the interactions observed in the crystal structure (3NYA) and has the most favorable docking score is typically selected as the most probable binding mode.

b. Interaction Analysis: Visualize the selected ligand-receptor complex to identify key molecular interactions. These include:

- Hydrogen bonds: Identify hydrogen bond donors and acceptors between this compound and the receptor.

- Hydrophobic interactions: Analyze the non-polar contacts between the ligand and hydrophobic residues in the binding pocket.

- Pi-pi stacking: Look for interactions between the aromatic ring of Alprenolol and aromatic residues of the receptor.

- Salt bridges: Identify ionic interactions between charged groups on the ligand and receptor.

c. Scoring Function Evaluation: The docking score provides a qualitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding interaction.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Conclusion

The molecular modeling and docking of this compound provide invaluable insights into its mechanism of action at the atomic level. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel β-adrenergic receptor modulators. By leveraging these computational techniques, the scientific community can accelerate the design of next-generation therapeutics with enhanced pharmacological profiles.

References

The Discovery and Initial Characterization of (S)-Alprenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alprenolol, the levorotatory enantiomer of alprenolol, is a non-selective β-adrenergic receptor antagonist that has played a significant role in cardiovascular medicine and pharmacological research. Its discovery and subsequent characterization were pivotal in understanding the stereoselectivity of drug-receptor interactions and in the development of the broader class of β-blockers. This technical guide provides an in-depth overview of the seminal findings related to this compound, focusing on its synthesis, receptor binding, and functional pharmacology, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental processes.

Chemical Synthesis and Stereoselective Resolution

The initial synthesis of alprenolol was developed by Brandstrom and Corrodi. The process involves the reaction of 1-allyl-2-hydroxybenzene with epichlorohydrin, followed by a reaction with isopropylamine. The resolution of the racemic mixture to isolate the pharmacologically active (S)-enantiomer is a critical step, as the (S)-isomer is approximately 100 times more active than the (R)-isomer[1]. Early methods for chiral resolution relied on the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

Experimental Protocol: Synthesis and Resolution of this compound (Classical Method)

-

Synthesis of Racemic Alprenolol:

-

Step 1: Formation of 1-allyl-2-(2,3-epoxypropoxy)benzene. 1-allyl-2-hydroxybenzene is reacted with an excess of epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction mixture is typically heated to facilitate the etherification.

-

Step 2: Amination. The resulting epoxide is then reacted with isopropylamine in a suitable solvent like ethanol. The reaction involves the nucleophilic attack of the amine on the epoxide ring, yielding racemic alprenolol. The product is then isolated and purified.

-

-

Optical Resolution of Racemic Alprenolol:

-

Step 1: Diastereomeric Salt Formation. The racemic alprenolol base is dissolved in a suitable solvent (e.g., acetone) and treated with an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid.

-

Step 2: Fractional Crystallization. The mixture is allowed to crystallize. The diastereomeric salt of this compound with (+)-tartaric acid will have different solubility properties compared to the salt of (R)-alprenolol, allowing for their separation by fractional crystallization.

-

Step 3: Liberation of the Enantiomer. The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free base of this compound. The this compound is then extracted with an organic solvent and purified.

-

Step 4: Verification of Enantiomeric Purity. The optical rotation of the final product is measured using a polarimeter to confirm the isolation of the levorotatory enantiomer.

-

Initial Pharmacological Characterization

The initial characterization of this compound focused on its interaction with β-adrenergic receptors and its ability to antagonize the effects of adrenergic agonists like isoproterenol. These studies were crucial in establishing its potency, stereoselectivity, and non-selective nature.

Receptor Binding Affinity

Early radioligand binding assays were instrumental in quantifying the affinity of this compound for β-adrenergic receptors. These experiments typically utilized radiolabeled antagonists, such as --INVALID-LINK---alprenolol or [³H]dihydroalprenolol, to compete with unlabeled ligands for receptor binding sites in membrane preparations from various tissues.

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. Seminal studies in the 1970s provided the first quantitative data on the binding of (-)-alprenolol.

| Receptor Subtype | Tissue Source (Early Studies) | Radioligand | Dissociation Constant (Kd) for (-)-Alprenolol |

| β-adrenergic (predominantly β₁) | Canine Myocardium | --INVALID-LINK---Alprenolol | 7-11 nM[2] |

| β-adrenergic (predominantly β₂) | Human Lymphocytes | --INVALID-LINK---Alprenolol | 10 nM[3] |

These early findings suggested that this compound possesses a high affinity for both β₁ and β₂ adrenergic receptors, establishing its non-selective profile.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Tissue (e.g., canine ventricular myocardium or isolated human lymphocytes) is homogenized in a cold buffer solution (e.g., Tris-HCl).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membrane fraction containing the receptors. The pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., --INVALID-LINK---alprenolol).

-

Increasing concentrations of unlabeled this compound (or other competing ligands) are added to the incubation tubes.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).

-

Functional Antagonism

The antagonist properties of this compound were functionally characterized by its ability to inhibit the physiological responses mediated by β-adrenergic receptor agonists. A common method used was the measurement of the inhibition of isoproterenol-stimulated adenylate cyclase activity. Isoproterenol, a potent non-selective β-agonist, stimulates the production of cyclic AMP (cAMP) via the activation of adenylate cyclase.

The IC₅₀ value, the concentration of an antagonist that inhibits the agonist response by 50%, is a measure of its potency. Early studies demonstrated that (-)-alprenolol effectively inhibits isoproterenol-stimulated adenylate cyclase.

| Functional Assay | Agonist | IC₅₀ for (-)-Alprenolol |

| Adenylate Cyclase Inhibition | Isoproterenol | ~10 nM[2] |

Furthermore, the antagonist potency of this compound was quantified using the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Tissue Preparation | Receptor Subtype | Agonist | pA₂ Value for (-)-Alprenolol |

| Guinea Pig Ileum | β₁ | Isoproterenol | 8.2 |

Experimental Protocol: Adenylate Cyclase Assay

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Reaction:

-

Membrane preparations are incubated in a buffer containing ATP, Mg²⁺, a phosphodiesterase inhibitor (to prevent cAMP degradation), and an ATP-regenerating system.

-

Isoproterenol is added to stimulate adenylate cyclase activity.

-

Increasing concentrations of this compound are added to measure its inhibitory effect.

-

-

cAMP Measurement:

-

The reaction is stopped, and the amount of cAMP produced is quantified, historically using methods like protein binding assays with a cAMP-binding protein.

-

-

Data Analysis:

-

The concentration-response curves for the inhibition of adenylate cyclase activity by this compound are plotted to determine the IC₅₀ value.

-

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This antagonism prevents the activation of the downstream signaling cascade.

dot

Caption: Antagonism of β-adrenergic signaling by this compound.

dot

Caption: Workflow for the synthesis and resolution of this compound.

dot

Caption: Stereoselective interaction of alprenolol enantiomers.

Conclusion

The discovery and initial characterization of this compound were landmark achievements in pharmacology. The early studies not only introduced a valuable therapeutic agent but also provided profound insights into the principles of stereoselectivity in drug action. The methodologies developed for its synthesis, resolution, and pharmacological evaluation laid the groundwork for the development of numerous other β-blockers and continue to be relevant in drug discovery and development today. This technical guide serves as a comprehensive resource for understanding the foundational science behind this important molecule.

References

(S)-Alprenolol: A Technical Guide to its Binding Affinity for Beta-1 versus Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the non-selective beta-adrenergic receptor antagonist, (S)-Alprenolol, for its primary targets: the beta-1 (β1) and beta-2 (β2) adrenergic receptors. This document summarizes key quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for β1 and β2 adrenergic receptors has been determined through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates a higher affinity of this compound for the β2 adrenergic receptor compared to the β1 subtype.

A key study using Chinese Hamster Ovary (CHO) cells stably expressing human β-adrenergic receptor subtypes reported dissociation constants (Kd) for alprenolol. The Kd for the β2 receptor was found to be significantly lower than for the β1 receptor, indicating a stronger binding interaction. Specifically, alprenolol binds to β1-, β2-, and β3-ARs expressed in CHO cells with Kd values of 15 nM, 0.91 nM, and 117 nM, respectively. This indicates a roughly 16.5-fold higher affinity for the β2 receptor over the β1 receptor.

Further supporting this selectivity, another study noted that alprenolol, along with other non-selective beta-blockers like propranolol and nadolol, exhibits a higher affinity for β2-AR, with alprenolol's affinity being 16.2-fold higher than for β1-AR.

The following table summarizes the available quantitative data for this compound's binding affinity.

| Receptor Subtype | Ligand | Cell Line | Assay Type | Affinity Metric | Value (nM) | Fold Selectivity (β1/β2) |

| Human β1-Adrenergic Receptor | Alprenolol | CHO | Radioligand Binding | Kd | 15 | 16.5 |

| Human β2-Adrenergic Receptor | Alprenolol | CHO | Radioligand Binding | Kd | 0.91 |

Experimental Protocols

The determination of binding affinity for compounds like this compound is predominantly achieved through two main experimental approaches: radioligand binding assays and functional assays.

Radioligand Competition Binding Assay

This is the gold standard for directly measuring the affinity of a ligand for a receptor.[1] The principle involves the competition between a labeled radioligand (with known affinity) and the unlabeled test compound (this compound) for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist, typically [3H]dihydroalprenolol (DHA) or [125I]cyanopindolol (CYP).[2][3]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of cell membranes to each well.

-

Add increasing concentrations of the unlabeled test compound, this compound.

-

Add a constant concentration of the radioligand.

-

For determining non-specific binding, add a saturating concentration of a non-labeled antagonist instead of the test compound.

-

For determining total binding, add only the radioligand and membranes.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

Functional assays measure the biological response of the receptor to a ligand. For β1 and β2 adrenergic receptors, which are Gs-coupled, antagonist binding can be quantified by its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.[4]

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP accumulation.

Materials:

-

Whole Cells: Cells stably expressing either human β1 or β2 adrenergic receptors.

-

Agonist: A known β-adrenergic agonist (e.g., isoproterenol).

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).

-

Cell Culture Medium: Appropriate for the cell line used.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture:

-

Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

-

Assay Preparation:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with varying concentrations of the antagonist, this compound, in the presence of a PDE inhibitor for a defined period.

-

-

Agonist Stimulation:

-

Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to the wells.

-

Incubate for a specific time to allow for cAMP production (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration (this compound).

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of β1 and β2 adrenergic receptors and a typical experimental workflow for determining binding affinity.

Caption: Canonical Gs-protein signaling pathway of the β1-adrenergic receptor.

Caption: Canonical Gs-protein signaling pathway of the β2-adrenergic receptor.

Caption: Workflow for a radioligand competition binding assay.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Stereochemical Dichotomy of Alprenolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alprenolol, a non-selective beta-adrenergic receptor antagonist, has historically been used in the treatment of hypertension and angina pectoris.[1][2][3] Like many synthetic pharmaceuticals, alprenolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-Alprenolol and (R)-(+)-Alprenolol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles.[4][5] This guide provides a detailed technical overview of the stereochemistry of Alprenolol enantiomers, focusing on their synthesis, separation, and distinct pharmacological properties.

Pharmacological Differentiation of Alprenolol Enantiomers

The therapeutic action of Alprenolol is primarily attributed to its blockade of β-adrenergic receptors. This interaction is highly stereospecific. The (S)-(-)-enantiomer is the pharmacologically active component, exhibiting a significantly higher affinity for β-adrenergic receptors than its (R)-(+)-counterpart.[6] Reports indicate that the (S)-(-)-isomer is approximately 100 times more active than the (R)-(+)-isomer in its β-blocking activity.[6] This pronounced difference underscores the importance of enantiomeric purity in the clinical application of chiral drugs.

Quantitative Analysis of Receptor Binding

| Enantiomer | Receptor Subtype | Binding Affinity (Qualitative) | Pharmacological Activity |

| (S)-(-)-Alprenolol | β1 and β2-adrenergic | High | Potent β-adrenergic antagonist |

| (R)-(+)-Alprenolol | β1 and β2-adrenergic | Low | Significantly less active as a β-blocker |

Enantioselective Synthesis and Chiral Separation

The production of enantiomerically pure Alprenolol is a key challenge in its development and manufacturing. Two primary strategies are employed: enantioselective synthesis and chiral separation of the racemic mixture.

Chemoenzymatic Synthesis of Alprenolol Enantiomers

A highly efficient method for the synthesis of both Alprenolol enantiomers involves a chemoenzymatic approach. This strategy utilizes a lipase-catalyzed kinetic resolution of a key chiral intermediate.

Experimental Protocol: Chemoenzymatic Synthesis of (R)-(+)-Alprenolol

This protocol is adapted from a method developed for a range of β-blockers, including Alprenolol.

-

Kinetic Resolution of Racemic Chlorohydrin: A racemic chlorohydrin precursor is subjected to enantioselective acylation catalyzed by a lipase, such as Amano PS-IM, in an organic solvent like tert-butyl methyl ether (TBME) with an acyl donor (e.g., vinyl acetate).

-

Separation: The reaction yields the acylated (S)-enantiomer and the unreacted (R)-enantiomer of the chlorohydrin. These can be separated using standard chromatographic techniques.

-

Synthesis of (R)-(+)-Alprenolol: The enantiopure (R)-chlorohydrin is then reacted with 2-allylphenol to form an epoxide intermediate. Subsequent reaction with isopropylamine opens the epoxide ring to yield (R)-(+)-Alprenolol with high enantiomeric excess.

Note: The (S)-enantiomer can be synthesized from the acylated intermediate after hydrolysis.

Caption: Chemoenzymatic synthesis of (R)-Alprenolol.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

For the analytical and preparative separation of Alprenolol enantiomers, chiral HPLC is the most widely used technique.[4][5] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of Alprenolol Enantiomers

The following is a representative protocol for the chiral separation of Alprenolol.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column, is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where Alprenolol has significant absorbance (e.g., ~270 nm).

-

Elution: The enantiomers will elute at different retention times, allowing for their separation and quantification. In one reported method, (-)-Alprenolol and (+)-Alprenolol eluted at approximately 19 and 21 minutes, respectively.[4]

Caption: Chiral HPLC workflow for Alprenolol enantiomers.

Mechanism of Action and Signaling Pathways

(S)-(-)-Alprenolol exerts its therapeutic effect by competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By blocking the receptor, (S)-(-)-Alprenolol inhibits this signaling cascade, leading to a reduction in heart rate, cardiac output, and blood pressure. The (R)-(+)-enantiomer has a negligible effect on this pathway due to its poor binding affinity.

Caption: Differential signaling of Alprenolol enantiomers.

Conclusion

The stereochemistry of Alprenolol is a critical determinant of its pharmacological activity. The (S)-(-)-enantiomer is responsible for the vast majority of the drug's β-blocking effects, while the (R)-(+)-enantiomer is largely inactive. This significant difference in potency highlights the importance of stereospecificity in drug design and development. The ability to produce enantiomerically pure forms of Alprenolol through either enantioselective synthesis or chiral separation is essential for maximizing therapeutic efficacy and minimizing potential off-target effects. For researchers and professionals in drug development, a thorough understanding of the stereochemical properties of chiral drugs like Alprenolol is paramount for the creation of safer and more effective medicines.

References

- 1. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. CN103739512A - Method for preparing (S) -atenolol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. mdpi.com [mdpi.com]

- 7. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [3H]-(S)-Alprenolol in Binding Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tritiated [3H]-(S)-Alprenolol, a potent beta-adrenergic antagonist, in radioligand binding studies. This document outlines the theoretical background, detailed experimental protocols, and data analysis techniques essential for characterizing beta-adrenergic receptors.

Introduction to [3H]-(S)-Alprenolol Binding Assays

[3H]-(S)-Alprenolol is a widely used radioligand for the direct identification and quantification of beta-adrenergic receptors. Its high affinity and specific binding to these receptors make it an invaluable tool in pharmacology and drug discovery. Radioligand binding assays are fundamental in determining key receptor properties such as density (Bmax), ligand affinity (Kd), and the pharmacology of unlabeled competing ligands (Ki). The primary types of assays performed with [3H]-(S)-Alprenolol are saturation, competitive, and kinetic binding studies.[1]

Properties of [3H]-(S)-Alprenolol

| Property | Value/Description |

| Chemical Name | (S)-1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol |

| Radiolabel | Tritium (³H) |

| Purity | Typically >97% |

| Specific Activity | 25-50 Ci/mmol |

| Storage | Store at -20°C in a solution containing a radical scavenger |

| Binding Affinity (Kd) | Typically in the low nanomolar range for beta-adrenergic receptors |

Signaling Pathway of Beta-Adrenergic Receptors

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate intracellular signaling cascades. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Beta-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Membrane Preparation from Tissues or Cells

A crucial first step in many binding assays is the preparation of membranes containing the target receptors.

Materials:

-

Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 4°C

-

Protease Inhibitor Cocktail

-

Potter-Elvehjem homogenizer or dounce homogenizer

-

High-speed centrifuge

Protocol:

-

Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

-

Add protease inhibitor cocktail to the buffer.

-

Homogenize the sample on ice using a Potter-Elvehjem or dounce homogenizer until a uniform suspension is achieved.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

-

Repeat the centrifugation and resuspension step to wash the membranes.

-

After the final centrifugation, resuspend the pellet in a small volume of buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

Aliquot the membrane suspension and store at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [3H]-(S)-Alprenolol.

Materials:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

[3H]-(S)-Alprenolol (stock solution)

-

Unlabeled Propranolol (1 mM stock for non-specific binding)

-

Membrane preparation

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare serial dilutions of [3H]-(S)-Alprenolol in binding buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd. A typical range is 0.1-20 nM.

-

In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

-

For non-specific binding, set up triplicate wells for each radioligand concentration and add a high concentration of unlabeled propranolol (e.g., 1 µM final concentration).

-

Add the membrane preparation (typically 20-50 µg of protein per well) to all wells.

-

Initiate the binding reaction by adding the different concentrations of [3H]-(S)-Alprenolol to the respective wells. The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in binding buffer.

-

Wash the filters rapidly with 3 x 3 mL of ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding for each radioligand concentration.

-

Plot the specific binding (Y-axis) against the concentration of [3H]-(S)-Alprenolol (X-axis).

-

Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model to determine the Bmax and Kd values.

Saturation Binding Assay Workflow

Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with [3H]-(S)-Alprenolol binding.

Protocol:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, set up triplicate wells for each concentration of the test compound.

-

Also, set up wells for total binding (no competitor) and non-specific binding (with excess unlabeled propranolol).

-

Add a fixed concentration of [3H]-(S)-Alprenolol to all wells. This concentration is typically at or near the Kd value determined from the saturation assay.

-

Add the membrane preparation to all wells.

-

Add the different concentrations of the test compound to the respective wells.

-

Incubate, filter, wash, and count as described in the saturation binding protocol.

Data Analysis:

-

Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).

-

Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[2]

Kinetic Binding Assay (Association and Dissociation)

Kinetic assays measure the rate of association (kon) and dissociation (koff) of the radioligand.

Association (kon):

-

Add the membrane preparation and a fixed concentration of [3H]-(S)-Alprenolol (typically equal to its Kd) to multiple tubes or wells.

-

Incubate the reaction at a specific temperature.

-

At various time points, terminate the reaction in triplicate samples by rapid filtration.

-

Count the radioactivity and plot the specific binding against time.

-

Analyze the data using a one-phase association model to determine the observed rate constant (kobs) and calculate kon from the equation: kon = (kobs - koff) / [L] .

Dissociation (koff):

-

Pre-incubate the membrane preparation with [3H]-(S)-Alprenolol to allow binding to reach equilibrium.

-

Initiate dissociation by adding a high concentration of an unlabeled ligand (e.g., 1 µM propranolol) to the reaction mixture.

-

At various time points, filter triplicate samples to separate bound from free radioligand.

-

Count the radioactivity and plot the natural logarithm of the percentage of binding remaining against time.

-

The slope of the resulting line is equal to -koff. The dissociation rate constant (koff) can also be determined by fitting the data to a one-phase exponential decay model.

Data Presentation

The following tables summarize typical binding parameters obtained from studies using [3H]-(S)-Alprenolol.

Table 1: Saturation Binding Parameters for [3H]-(S)-Alprenolol

| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Lymphocytes | 10 | 75 ± 12 | [3] |

| Canine Myocardium | 7-11 | 350 | [4][5] |

| Hamster Brown Adipocytes | 1.4 | ~57,000 sites/cell | [6] |

| Rat Adipocyte Membranes | 2-4 | 100 | [7] |

Table 2: Ki Values of Adrenergic Ligands from Competitive Binding with [3H]-(S)-Alprenolol in Human Lymphocytes

| Compound | Ki (nM) |

| (-) Propranolol | 9 |

| (-) Isoproterenol | ~50 |

| (-) Epinephrine | ~200 |

| (-) Norepinephrine | ~1000 |

| Data derived from IC50 values presented in Williams et al. (1976)[3] |

Logical Relationship of Binding Assays

The different types of binding assays are interconnected and provide complementary information about the receptor-ligand interaction.

Interrelationship of Binding Assay Parameters

References

- 1. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of (S)-Alprenolol by HPLC

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (S)-Alprenolol from its (R)-enantiomer. The presented protocol is crucial for researchers, scientists, and professionals in drug development and quality control, where the pharmacological activity of a drug is often enantiomer-specific. This document provides a comprehensive experimental protocol, including chromatographic conditions and sample preparation. The method utilizes a chiral stationary phase to achieve baseline separation of the alprenolol enantiomers. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Alprenolol is a non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and angina pectoris. Like many pharmaceuticals, alprenolol possesses a chiral center, resulting in two enantiomers: this compound and (R)-Alprenolol. The pharmacological activity of beta-blockers predominantly resides in the (S)-enantiomer. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance for efficacy and safety assessment. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the direct separation of enantiomers.[1] This application note outlines a robust HPLC method for the chiral resolution of alprenolol enantiomers.

Data Presentation

The following tables summarize the chromatographic conditions and performance data for the chiral separation of alprenolol.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Cellobiohydrolase) |

| Mobile Phase | Isocratic mixture (details below) |

| Flow Rate | 0.9 mL/min[2] |

| Temperature | Ambient |

| Detection | Fluorescence or Photometric |

| Injection Volume | 10 µL |

Table 2: Elution and Resolution Data

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (-)-Alprenolol (S-Alprenolol) | ~19 | >1.5 |

| (+)-Alprenolol (R-Alprenolol) | ~21 | >1.5 |

Note: Retention times are approximate and can vary based on the specific column and system conditions. The resolution factor (Rs) should be greater than 1.5 for baseline separation.

Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation of alprenolol enantiomers using HPLC.

1. Materials and Reagents

-

(±)-Alprenolol hydrochloride (racemic mixture)

-

This compound hydrochloride (for peak identification)

-

HPLC grade Methanol

-

HPLC grade Water

-

Trifluoroacetic acid (TFA)

-

0.2 µm syringe filters

2. Instrument and Equipment

-

HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.

-

Chiral column (e.g., a cellobiohydrolase-based column is effective for beta-blockers)[2]

-

Data acquisition and processing software

3. Mobile Phase Preparation

-

Prepare the mobile phase consisting of Methanol:Water:TFA. The exact ratio may require optimization depending on the specific chiral column used. A common starting point for beta-blocker separation is a high organic content mobile phase.

-

Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic (±)-Alprenolol hydrochloride in 10 mL of the mobile phase.

-

Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

-

Enantiomer Identification Standard: Prepare a separate working standard solution of this compound to confirm the elution order.

5. Sample Preparation

-

For drug substance analysis, prepare the sample in the same manner as the standard solution.

-

For drug product analysis, an appropriate extraction procedure may be necessary to isolate the alprenolol from excipients.

-

Filter all solutions through a 0.2 µm syringe filter before injection.

6. HPLC Analysis

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Set the detector wavelength. For fluorescence detection, typical excitation and emission wavelengths for beta-blockers are around 230 nm and 290 nm, respectively. For UV detection, a wavelength of 270 nm can be used.

-

Inject the prepared standard and sample solutions.

-

The total run time for the separation is approximately 25 minutes.[3][4]

7. Data Analysis

-

Identify the peaks corresponding to this compound and (R)-Alprenolol based on the retention time of the this compound standard.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric purity or ratio as required.

Experimental Workflow

Caption: Workflow for the chiral separation of Alprenolol by HPLC.

Discussion

The direct separation of enantiomers on a chiral stationary phase is a highly efficient and widely adopted method in pharmaceutical analysis.[1][5] The choice of the chiral column is critical, with polysaccharide-based and protein-based columns, such as the cellobiohydrolase (CBH) phase, demonstrating good selectivity for beta-blockers like alprenolol.[2] The mobile phase composition, including the organic modifier and any additives like TFA, plays a crucial role in achieving optimal resolution and peak shape. The method described here provides a solid foundation for the chiral separation of alprenolol. However, method optimization may be necessary depending on the specific instrumentation and column used.

Conclusion

This application note provides a detailed protocol for the successful chiral separation of this compound using HPLC. The method is suitable for routine analysis in research and quality control environments. By following the outlined experimental procedure and chromatographic conditions, researchers can achieve reliable and reproducible separation of alprenolol enantiomers.

References

Application Notes and Protocols for (S)-Alprenolol Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alprenolol is a non-selective β-adrenergic receptor antagonist and an antagonist of 5-HT1A and 5-HT1B serotonin receptors. It is the levorotatory isomer of Alprenolol and is utilized in research to investigate the roles of the β-adrenergic and serotonergic systems in various physiological and pathological processes. These application notes provide detailed protocols for the administration of this compound in mouse models, summarize key quantitative data from preclinical studies, and illustrate the associated signaling pathways.

Data Presentation

Table 1: Pharmacological Effects of Alprenolol in Animal Models

| Parameter | Species | Dose | Route of Administration | Effect |